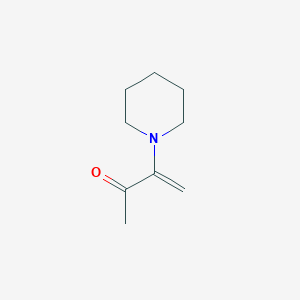
3-(Piperidin-1-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-1-yl)but-3-en-2-one is an organic compound that features a piperidine ring attached to a butenone moiety. This compound is of interest due to its unique structure, which combines the reactivity of an enone with the stability and versatility of a piperidine ring. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their biological activity and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable butenone precursor under basic conditions. For example, the reaction of piperidine with 3-buten-2-one in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Epoxides, diketones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-(Piperidin-1-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(Piperidin-1-yl)but-3-en-2-one is primarily related to its ability to interact with biological targets through its enone and piperidine moieties. The enone group can undergo Michael addition reactions with nucleophiles in biological systems, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperidin-1-yl)propylamine: Similar structure but lacks the enone moiety.
3-(Piperidin-1-yl)butan-2-one: Saturated analog of 3-(Piperidin-1-yl)but-3-en-2-one.
3-(Piperidin-1-yl)propylindole: Contains an indole ring instead of an enone moiety
Uniqueness
This compound is unique due to its combination of an enone and a piperidine ring, which imparts distinct reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
359840-59-8 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
3-piperidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-8(9(2)11)10-6-4-3-5-7-10/h1,3-7H2,2H3 |
Clé InChI |
POXCSQIVQBPCRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















